

The Toxicological Profile of Cyproconazole in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cyproconazole

Cat. No.: B1669668

[Get Quote](#)

Introduction

Cyproconazole is a broad-spectrum triazole fungicide utilized extensively in agriculture to protect a variety of crops from fungal diseases.[1][2][3] Its mechanism of action in fungi involves the inhibition of sterol biosynthesis, a critical process for fungal cell membrane integrity.[3][4] Specifically, **cyproconazole** inhibits the enzyme 14 α -demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes.[5] While effective as a fungicide, its potential impact on non-target organisms, particularly mammalian systems, necessitates a thorough toxicological evaluation. This guide provides a comprehensive technical overview of the toxicological profile of **cyproconazole** in mammals, intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its potential toxicity. For **cyproconazole**, studies in mammalian models, primarily rats, have elucidated its journey through the body.

Absorption

Following oral administration in rats, **cyproconazole** is rapidly and extensively absorbed from the gastrointestinal tract, with over 86% of the administered dose being absorbed.[4]

Distribution

Once absorbed, **cyproconazole** is widely distributed throughout the body's tissues.[4] The highest concentrations of residues are typically found in the liver, adrenal glands, fat, and kidneys.[4] Whole-body autoradiography studies in mice have confirmed this wide distribution, showing the presence of the compound in the central nervous system and the gastrointestinal tract.[6] Importantly, there is no evidence to suggest bioaccumulation in any tissues.[4] Plasma protein binding of **cyproconazole** is low, around 11-12%, which is consistent across different species.[6]

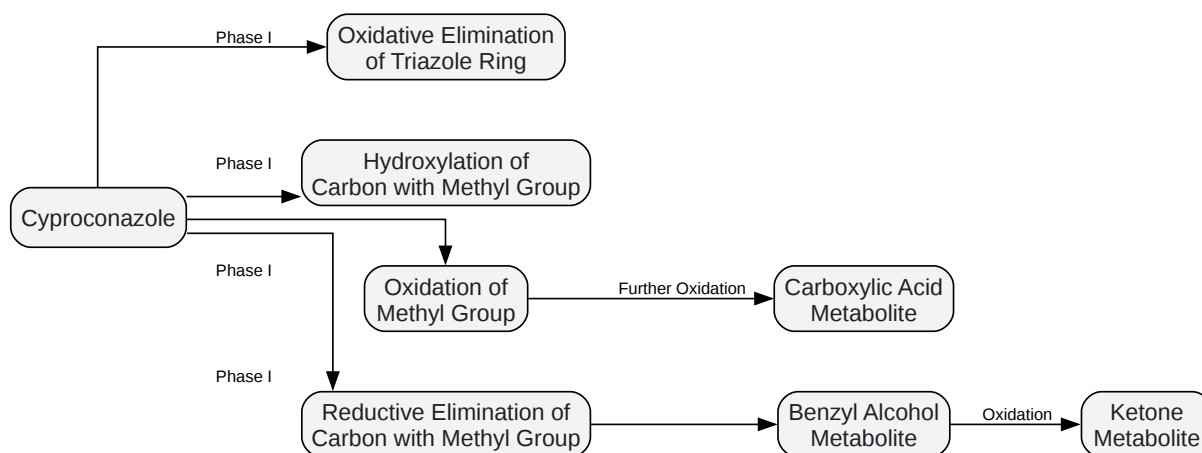
Metabolism

Cyproconazole undergoes extensive metabolism in mammals, with up to 35 different metabolites identified.[4] The liver is the primary site of metabolism. The main metabolic reactions in rats include:

- Oxidative elimination of the triazole ring.[4]
- Hydroxylation of the carbon atom bearing the methyl group.[4]
- Oxidation of the methyl group to a carbinol and subsequently to a carboxylic acid.[4]
- Reductive elimination of the carbon with the methyl group, which forms a benzyl alcohol that is further oxidized to a ketone.[4]

In vitro studies using rat liver microsomes have shown that the metabolism of **cyproconazole** is stereoselective, with different stereoisomers having varying half-lives.[7] These studies have also identified hydroxylation and dehydration as major metabolic reactions.[7] The cytochrome P450 enzyme system, particularly CYP3A1, plays a significant role in its metabolism.[7]

Diagram: Proposed Metabolic Pathway of **Cyproconazole** in Rats



[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathways of **cyproconazole** in rats.

Excretion

Cyproconazole and its metabolites are rapidly excreted from the body, primarily within the first 48 hours after administration.[4] The main routes of excretion are urine and feces.[4] Studies in bile duct-cannulated rats revealed that a significant portion of the administered dose is excreted via the bile, with approximately 76% in males and 60% in females.[4]

Acute and Chronic Toxicity

Cyproconazole exhibits moderate acute toxicity when administered orally to rodents.[4]

Acute Toxicity Data for Cyproconazole

Test	Result
Oral LD50 (Mouse)	200 mg/kg bw[4]
Oral LD50 (Rat, female)	350 mg/kg bw[4]
Dermal LD50 (Rat, Rabbit)	>2000 mg/kg bw[4]
Inhalation LC50 (Rat)	>5.6 mg/L[4]
Eye Irritation (Rabbit)	Slightly irritating[4]
Skin Irritation (Rabbit)	Slightly irritating[4]
Skin Sensitization (Guinea Pig)	Not a sensitizer[4]

Subchronic and chronic toxicity studies have consistently identified the liver as the primary target organ for **cyproconazole** in mice, rats, and dogs.[4][8][9] Disturbances in lipid metabolism are also a common finding across these species.[4]

No-Observed-Adverse-Effect Levels (NOAELs) from Chronic Studies

Species	Study Duration	NOAEL
Mouse	90-day	15 ppm (equal to 2.2 mg/kg bw/day)[4]
Rat	2-year	50 ppm (equal to 2.2 mg/kg bw/day)[4]
Dog	1-year	100 ppm (equal to 3.2 mg/kg bw/day)[4]

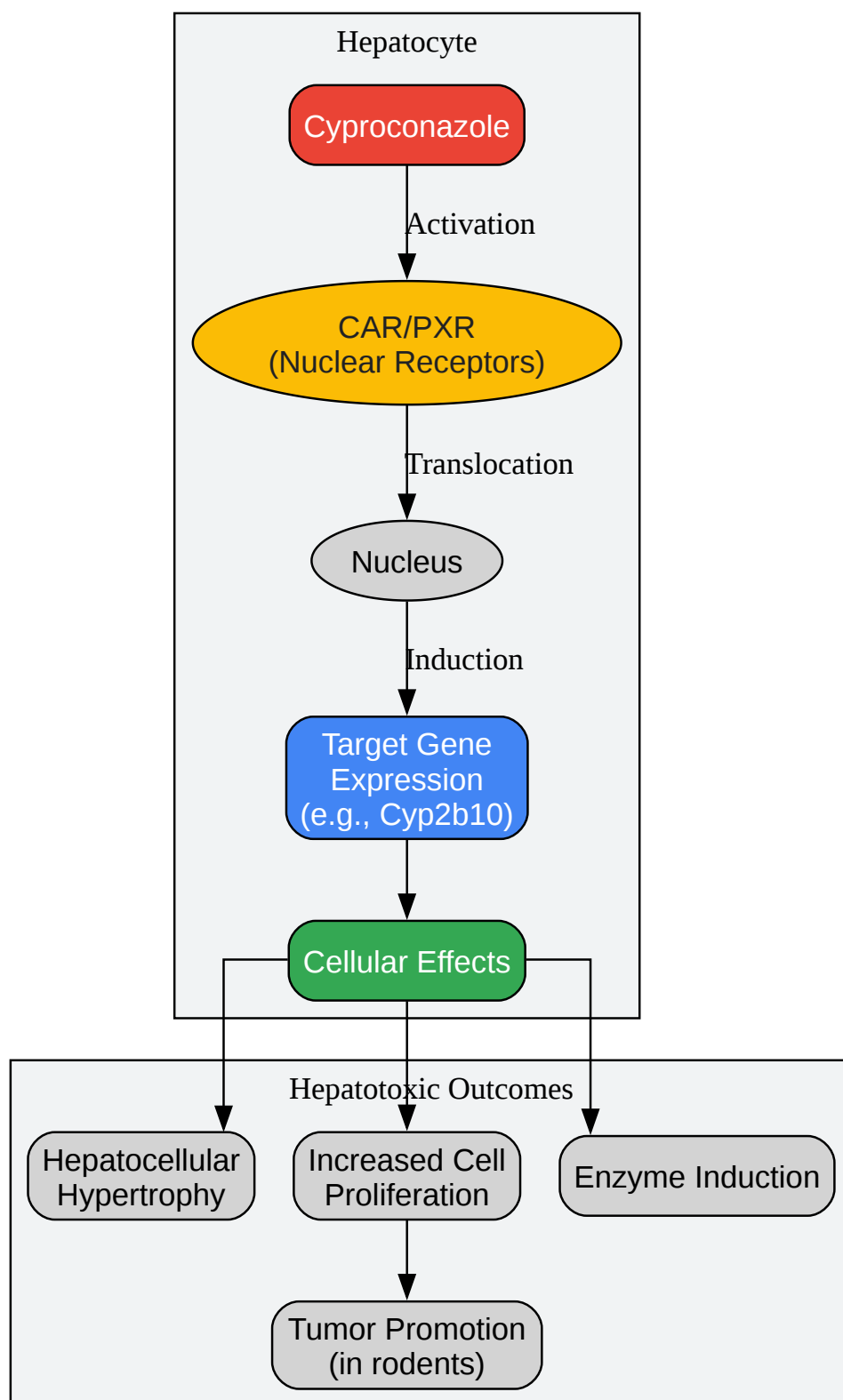
Mechanism of Toxicity: The Central Role of the Liver

The hepatotoxicity of **cyproconazole** is a key aspect of its toxicological profile.[8][9] Effects observed in the liver include increased liver weight, elevated liver enzymes such as lactate

dehydrogenase (LDH) and aspartate aminotransferase (AST), vacuolization, fatty changes, hepatocytomegaly, hypertrophy, and single-cell necrosis.[8][9]

The underlying mechanism for these effects is believed to be the activation of nuclear receptors, specifically the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[10][11] Activation of these receptors leads to a cascade of events resulting in liver tumor development in mice.[8] Mechanistic studies have shown that the short-term liver effects of **cyproconazole** in mice, such as liver hypertrophy and increased cell proliferation, are CAR-dependent and similar to those caused by phenobarbital, a known non-genotoxic rodent liver carcinogen.[12][13]

Diagram: CAR/PXR-Mediated Hepatotoxicity of **Cyproconazole**



[Click to download full resolution via product page](#)

Caption: Mechanism of **cyproconazole**-induced hepatotoxicity via CAR/PXR activation.

Genotoxicity and Carcinogenicity

Cyproconazole has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity tests and has consistently given negative results.[4] This indicates that **cyproconazole** is unlikely to be genotoxic.[4]

In terms of carcinogenicity, long-term studies in rats did not show any evidence of treatment-related tumors.[4] However, in mice, **cyproconazole** caused hepatocellular adenomas and carcinomas at high doses.[12] Based on the evidence for a non-genotoxic, mitogenic mode of action involving CAR activation, which may not be relevant to humans, the U.S. Environmental Protection Agency (EPA) has classified **cyproconazole** as "not likely to be carcinogenic to humans" at doses that do not cause a mitogenic response in the liver.[8][9]

Reproductive and Developmental Toxicity

Reproductive Toxicity

In a two-generation reproductive toxicity study in rats, **cyproconazole** did not affect reproductive parameters at the highest dose tested.[4] The parental toxicity observed was an increase in relative liver weight and slight fatty changes in the liver.[4] No offspring toxicity was observed at any of the doses tested.[8][9]

Developmental Toxicity

Cyproconazole has been shown to cause developmental toxicity, but generally at doses that also induce maternal toxicity.[4] In rats, developmental effects included diminished body weight gain and reduced food consumption in the dams, and at higher doses, fetal malformations such as cleft palate and internal hydrocephalus were observed.[4]

Rabbits appear to be more sensitive to the developmental effects of **cyproconazole** than rats.[8][9] In some studies with rabbits, increased incidences of malformations like hydrocephalus and kidney agenesis were seen at doses lower than those causing maternal toxicity.[8]

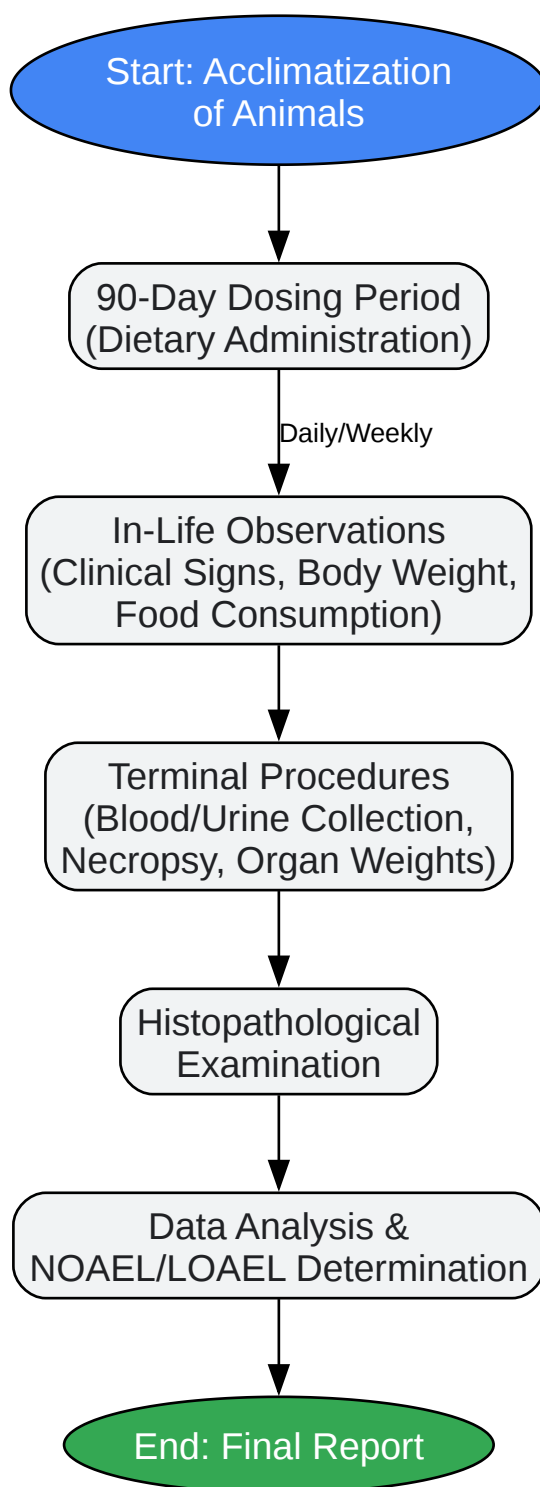
Experimental Protocols

To ensure the reproducibility and validity of toxicological assessments, standardized experimental protocols are crucial. Below are outlines for key studies used to evaluate the safety of **cyproconazole**.

Protocol: 90-Day Dietary Toxicity Study in Rats

- Animal Model: Young adult Wistar rats (e.g., 5-6 weeks old), with an equal number of males and females per group.
- Group Size: Typically 10-20 animals per sex per group.
- Dosage: At least three dose levels of **cyproconazole** mixed into the diet, plus a control group receiving the basal diet. Doses are selected based on range-finding studies to establish a clear dose-response, including a No-Observed-Adverse-Effect-Level (NOAEL).
- Administration: The test substance is administered via the diet for 90 consecutive days.
- Observations:
 - Daily: Clinical signs of toxicity, mortality.
 - Weekly: Body weight, food consumption.
 - At termination: Hematology, clinical chemistry, urinalysis.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, adrenals) are weighed.
 - Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.
- Data Analysis: Statistical analysis is performed to compare treated groups with the control group. The NOAEL and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Diagram: Workflow for a 90-Day Rodent Toxicity Study



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a 90-day rodent dietary toxicity study.

Conclusion

The toxicological profile of **cyproconazole** in mammalian systems is well-characterized. It is a compound with moderate acute oral toxicity. The primary target organ upon repeated exposure is the liver, with effects mediated through the activation of the nuclear receptors CAR and PXR. **Cyproconazole** is not genotoxic, and its carcinogenicity in mice is considered to occur via a non-genotoxic mode of action that may have limited relevance to humans at low exposure levels. Developmental toxicity has been observed, particularly in rabbits, which appear to be the most sensitive species. The extensive body of research on **cyproconazole** allows for a robust risk assessment and the establishment of safe exposure levels for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyproconazole (Ref: SAN 619) [sitem.herts.ac.uk]
- 2. Cyproconazole: a systemic triazole fungicide._Chemicalbook [chemicalbook.com]
- 3. Cyproconazole - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. Reproductive toxicity of triazole fungicides cyproconazole and epoxiconazole when exposed to male and female wistar rats during gametogenesis [pronut.medved.kiev.ua]
- 6. Pharmacokinetic evaluation of UK-49,858, a metabolically stable triazole antifungal drug, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective in vitro metabolism of cyproconazole in rat liver microsomes and identification of major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Federal Register :: Cyproconazole; Pesticide Tolerances [federalregister.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Hepatotoxic effects of cyproconazole and prochloraz in wild-type and hCAR/hPXR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Connection of Azole Fungicides with Xeno-Sensing Nuclear Receptors, Drug Metabolism and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse liver effects of cyproconazole, a triazole fungicide: role of the constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Toxicological Profile of Cyproconazole in Mammalian Systems: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669668#toxicological-profile-of-cyproconazole-in-mammalian-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com